molecular formula C14H21NO3S2 B2853131 (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide CAS No. 1396891-44-3

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide

Cat. No. B2853131
CAS RN: 1396891-44-3
M. Wt: 315.45
InChI Key: UOHIBHLJDJOVLY-DHZHZOJOSA-N
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Description

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide, also known as HMBPS, is a novel sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. HMBPS is a synthetic compound that was first synthesized by researchers in Japan in 2011. Since then, several studies have been conducted to explore the properties and potential applications of this compound.

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is not fully understood. However, it is believed that the compound works by binding to the active site of enzymes and inhibiting their activity. The exact binding mode of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide to the enzymes is still under investigation.
Biochemical and Physiological Effects:
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibitory activity against enzymes, (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties. These properties make (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide a promising compound for the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is its high yield during synthesis. This makes it a cost-effective compound for use in laboratory experiments. However, one limitation of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research and development of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide. One potential application of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is in the development of new drugs for the treatment of Alzheimer's disease and glaucoma. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is a novel sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been found to have potent inhibitory activity against enzymes, as well as antioxidant and anti-inflammatory properties. Although there are some limitations to its use in laboratory experiments, the high yield during synthesis makes it a cost-effective compound for research. Further studies are needed to fully understand the potential applications of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide in various fields and to develop new drugs based on its properties.

Synthesis Methods

The synthesis of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide involves the reaction of 2-phenylethene-1-sulfonyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butylamine in the presence of a base. The reaction yields (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide as a white solid with a high yield.

Scientific Research Applications

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide is in the field of medicinal chemistry. Several studies have shown that (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide has potent inhibitory activity against a range of enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases, including Alzheimer's disease and glaucoma.

properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-8,11,15-16H,9-10,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHIBHLJDJOVLY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC)(CNS(=O)(=O)/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylethenesulfonamide

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